

Technical Guide: Structure Elucidation of 2-Fluoro-5-hydroxy-3-methoxypyridine

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Compound of Interest

Compound Name: *2-Fluoro-5-hydroxy-3-methoxypyridine*

CAS No.: *1227511-69-4*

Cat. No.: *B1446512*

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Executive Summary & Strategic Context

In the high-stakes arena of medicinal chemistry, the pyridine scaffold remains a "privileged structure." The introduction of fluorine (bioisostere for H or OH) and methoxy groups modulates lipophilicity (LogP) and metabolic stability. However, the synthesis of **2-fluoro-5-hydroxy-3-methoxypyridine** presents a classic regioselectivity challenge.

Common synthetic routes—such as the oxidation of 2-fluoro-3-methoxypyridine boronic acids or nucleophilic aromatic substitution (

)—often yield mixtures of regioisomers (e.g., 2-fluoro-4-hydroxy-3-methoxy or 2-fluoro-3-hydroxy-5-methoxy). Misassigning these isomers can lead to months of wasted SAR (Structure-Activity Relationship) campaigns.

This guide provides a definitive, self-validating protocol for the structural elucidation of **2-fluoro-5-hydroxy-3-methoxypyridine**, utilizing a "Triangulation Strategy" of Mass Spectrometry, Multinuclear NMR (

H,
C,
F), and 2D Correlation Spectroscopy.

Theoretical Structural Analysis

Before entering the lab, we must define the expected spectroscopic signature. The target molecule possesses a specific substitution pattern that dictates its NMR behavior.

The Target Scaffold

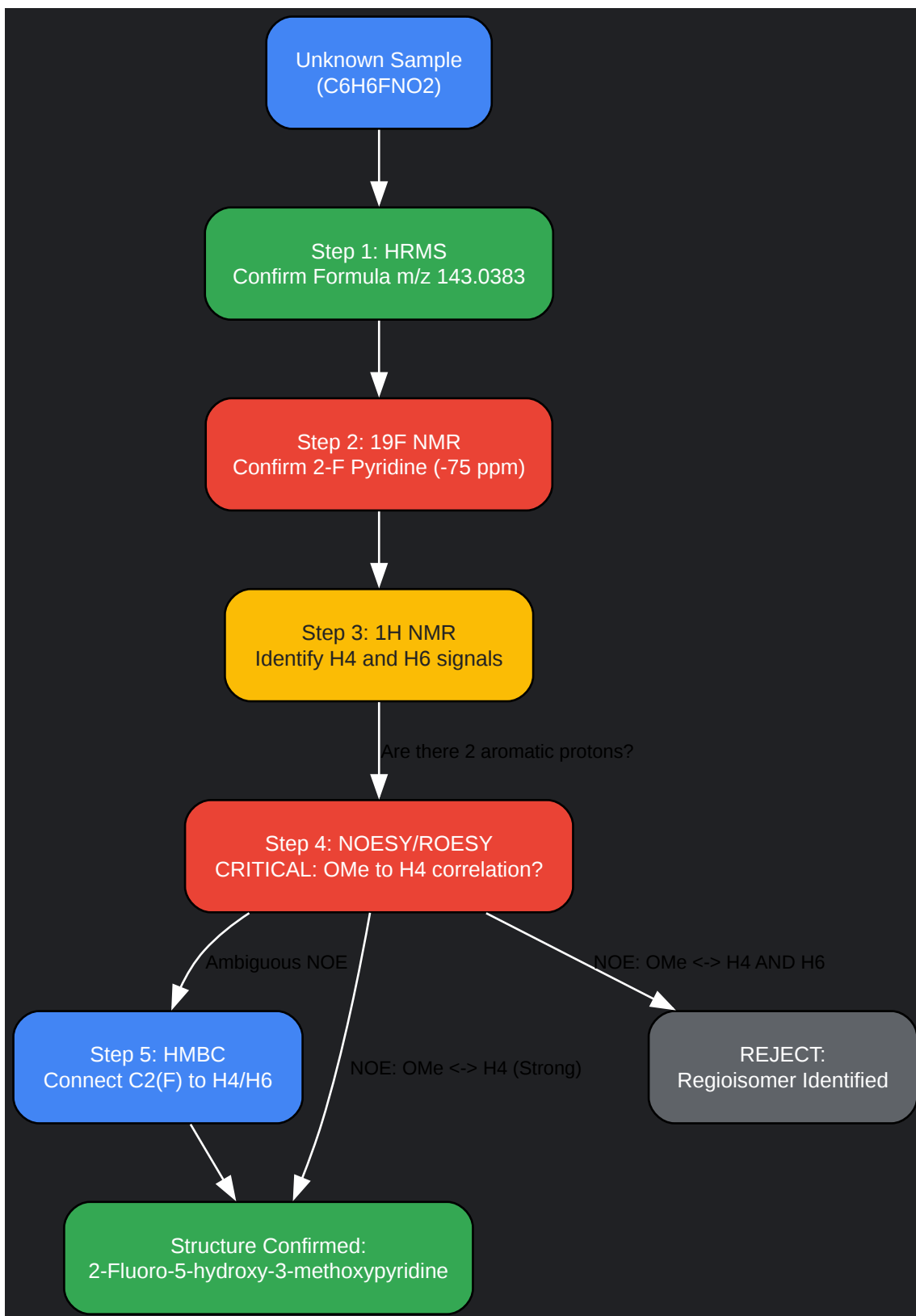
- Formula:
- Exact Mass: 143.0383 Da
- Key Features:
 - C2: Fluorinated (Expect large coupling).[\[1\]](#)[\[2\]](#)
 - C3: Methoxy group (Expect NOE to H4).
 - C5: Hydroxyl group (Exchangeable proton).
 - Protons: Only two aromatic protons (H4 and H6).

Predicted NMR Observables (Additivity Rules)

Nucleus	Position	Expected Shift ()	Multiplicity & Coupling Logic
H	H4	7.0 - 7.3 ppm	dd (Doublet of doublets). Coupled to F () and H6 ().
H	H6	7.6 - 7.9 ppm	dd. Deshielded by N. Coupled to F (- unusual geometry) and H4.
C	C2	~150 - 160 ppm	d (Hz). Diagnostic doublet.
C	C3	~135 - 145 ppm	d (Hz). Oxygenated aromatic.
F	F2	-70 to -90 ppm	d or dd. Diagnostic for 2-F-pyridine.

Elucidation Logic Flow

The following diagram illustrates the decision tree for confirming the structure and ruling out the most common isomer (the 5-methoxy-3-hydroxy variant).



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Figure 1: The "Triangulation" logic flow. The NOESY step is the primary discriminator for regiochemistry.

Experimental Protocols

Sample Preparation (Critical for Exchangeable Protons)

To observe the -OH proton and ensure sharp couplings, the sample must be dry.

- Solvent: DMSO-

(preferred for solubility and observing -OH) or CDCl₃

(if lipophilic enough).
- Concentration: 5-10 mg in 600

L solvent.
- Drying: If using DMSO, ensure the solvent is ampoule-fresh to prevent water exchange broadening the -OH signal.

NMR Acquisition Parameters

- H NMR: 16 scans, 30°C. Acquire with sufficient delay (D1 = 2s) to integrate accurately.
- C NMR: Proton-decoupled. Minimum 512 scans due to quaternary carbons (C2, C3, C5) and splitting by Fluorine which reduces signal-to-noise ratio.
- F NMR: Essential for checking purity. 2-F pyridines often have distinct shifts from 3-F or 4-F isomers.

Detailed Structural Assignment

The "Smoking Gun": NOESY Correlation

The distinction between the target (3-OMe) and its isomer (5-OMe) relies on the spatial proximity of the methoxy group to the aromatic protons.

- Target (3-OMe): The methoxy group is at C3. It is spatially close to H4 but distant from H6.

- Observation: Strong NOE cross-peak between (~3.8 ppm) and (~7.1 ppm). No NOE to H6.
- Isomer (5-OMe): The methoxy group is at C5. It is flanked by H4 and H6.
 - Observation: NOE cross-peaks to both aromatic protons.

The Fluorine Fingerprint (C-NMR)

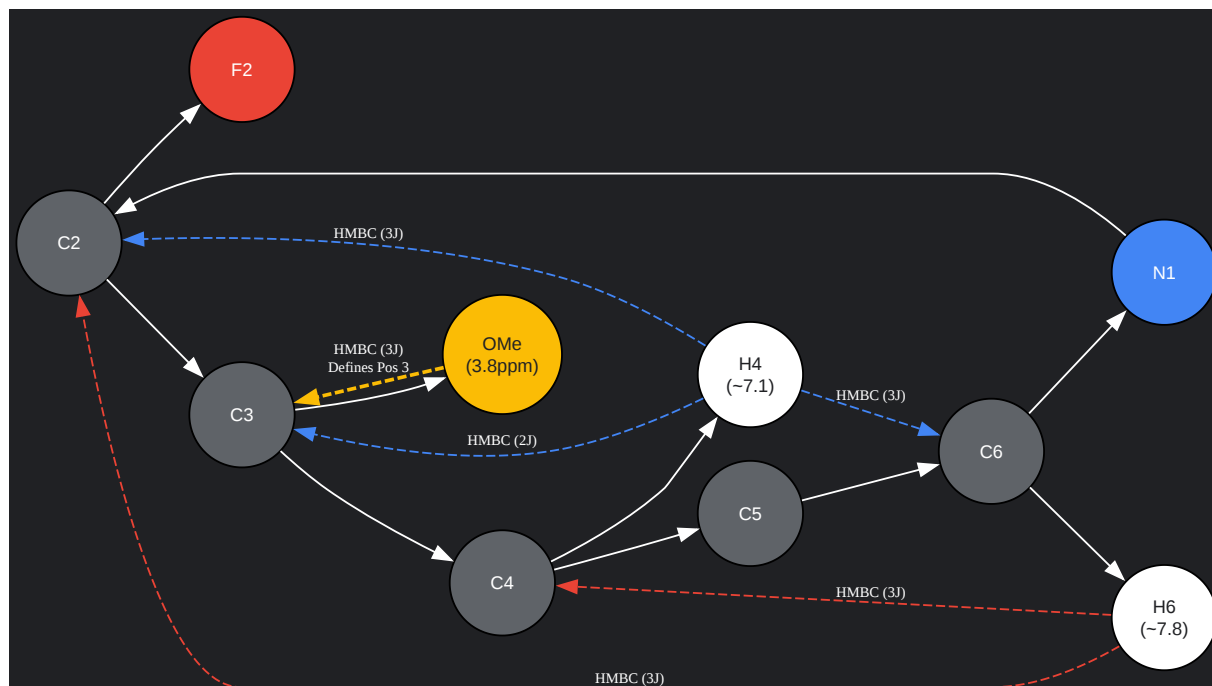
Fluorine coupling constants (

) are the most reliable way to assign the carbon backbone without 2D data.

Carbon	Coupling Type	Approx.[1][2][3][4][5][6][7] Value (Hz)	Assignment Logic
C2		230 - 245	The ipso carbon. Appears as a wide doublet at ~155 ppm.
C3		15 - 25	Ortho to F. This carbon also bears the OMe.
C4		5 - 10	Meta to F.
C5		0 - 5	Para to F. Often appears as a singlet or broadened singlet.
C6		5 - 10	Meta to F (via Nitrogen).

Connectivity Visualization (HMBC)

The Heteronuclear Multiple Bond Correlation (HMBC) links protons to carbons 2-3 bonds away.



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Figure 2: HMBC Connectivity Map. The correlation from OMe protons to C3 is the anchor point.

Troubleshooting & Anomalies

"I see extra splitting in the Carbon spectrum."

Cause: This is normal. The

F nucleus is spin-active (100% abundance). Solution: Do not mistake

doublets for impurities. Calculate the coupling constant (Hz) = Difference in ppm

Spectrometer Frequency (MHz). If the

value matches the table in Section 5.2, it is a Fluorine coupling.

"The OH proton is missing."

Cause: Deuterium exchange with water in the solvent (HOD formation) or rapid exchange due to trace acid/base. Solution: Run the sample in dry DMSO-

. If still invisible, look for a broad hump > 9.0 ppm. The presence of the OH is best confirmed by the chemical shift of C5 (~140-150 ppm) and HRMS, rather than the proton signal itself.

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